molecular formula C2H3BrMg B159207 Vinylmagnesium bromide CAS No. 1826-67-1

Vinylmagnesium bromide

Cat. No.: B159207
CAS No.: 1826-67-1
M. Wt: 131.25 g/mol
InChI Key: RMGJCSHZTFKPNO-UHFFFAOYSA-M
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Description

Vinylmagnesium bromide, also known as bromoethenylmagnesium, is an organometallic compound with the chemical formula CH2=CHMgBr. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valued for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylmagnesium bromide is typically prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH2=CHBr+MgCH2=CHMgBr\text{CH}_2=\text{CHBr} + \text{Mg} \rightarrow \text{CH}_2=\text{CHMgBr} CH2​=CHBr+Mg→CH2​=CHMgBr

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of vinyl bromide with magnesium. The product is often supplied as a solution in THF or another suitable solvent to facilitate its handling and use in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: Vinylmagnesium bromide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Halides, epoxides.

    Catalysts: Lewis acids such as zinc chloride or copper(I) iodide can be used to enhance the reactivity.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkenes and Alkanes: Formed from coupling reactions.

Scientific Research Applications

Synthetic Applications

2.1 Carbon-Carbon Bond Formation

Vinylmagnesium bromide is primarily utilized for the addition to carbonyl compounds, leading to the formation of alcohols. The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the carbonyl compound.

  • Case Study : A study demonstrated the regioselectivity in the addition of VinylMgBr to heteroarylic ketones, revealing that the nature of substituents significantly affects the O-/C-alkylation ratio .

Table 1: Regioselectivity in this compound Reactions

Substrate TypeProduct TypeRegioselectivity Observed
Heteroarylic KetonesO-alkylationHigh
Aryl KetonesC-alkylationModerate
Di(heteroaryl) KetonesMixed productsVariable

2.2 Synthesis of Complex Molecules

VinylMgBr has been employed in various multi-component reactions to synthesize complex organic molecules.

  • Example : An O2_2-assisted four-component reaction using VinylMgBr successfully produced syn-1,3-amino alcohols from chiral N-tert-butanesulfinyl imines . This method highlights the reagent's utility in synthesizing valuable intermediates in pharmaceutical chemistry.

Polymer Science Applications

3.1 Miktoarm Star Polymers

This compound plays a crucial role in the synthesis of branched polymers, particularly miktoarm star polymers which are relevant in drug delivery systems.

  • Case Study : Research indicated that using VinylMgBr to modify a tetravinylsilane core allowed for the creation of miktoarm polymers capable of self-assembly into micelles for drug delivery applications . These polymers exhibited low cytotoxicity and high encapsulation efficiency for doxorubicin.

Table 2: Properties of Miktoarm Star Polymers

Polymer TypeCMC (mg/L)Drug Encapsulation Efficiency (%)
PCL-POEGMA Miktoarm Polymer5.475
PLLA-PNAM Miktoarm Polymer9.050

Mechanism of Action

The mechanism of action of vinylmagnesium bromide involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly electropositive, making the carbon atom nucleophilic. This allows this compound to attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The compound can also participate in catalytic cycles, where it undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Vinylmagnesium bromide can be compared with other similar compounds such as:

    Vinylmagnesium chloride (CH2=CHMgCl): Similar reactivity but different halogen.

    Allylmagnesium bromide (CH2=CHCH2MgBr): Contains an additional carbon atom in the alkyl chain.

    Ethynylmagnesium bromide (CH≡CMgBr): Contains a triple bond instead of a double bond.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis.

Biological Activity

Vinylmagnesium bromide (VMG) is a versatile organometallic compound that plays a significant role in organic synthesis, particularly as a nucleophile in various reactions. Its biological activity, while primarily focused on its synthetic utility, has garnered attention in recent research due to its interactions with biological molecules and potential applications in medicinal chemistry.

  • Molecular Formula : C₂H₃BrMg
  • Molecular Weight : 131.26 g/mol
  • CAS Number : 1826-67-1
  • Physical State : Liquid (typically in THF solution)
  • Density : 0.981 g/mL at 25 °C

This compound acts as a nucleophile in reactions with electrophiles, particularly carbonyl compounds. The reactivity of VMG is influenced by the nature of the electrophile and the substituents present. In studies, it has been shown that VMG can selectively add to carbonyl groups, leading to both O-alkylation and C-alkylation products depending on the substrate's structure and electronic properties .

Regioselectivity in Reactions

The regioselectivity of VMG reactions is notably affected by the electronic environment of the carbonyl compounds involved. For instance, heteroarylic ketones exhibit increased reactivity towards VMG, with variations in the O-/C-alkylation ratios observed based on substituent effects . This behavior is attributed to the stabilization of intermediates formed during the reaction pathway.

Biological Studies and Applications

While VMG is not primarily recognized for direct biological activity, its derivatives have been explored for potential therapeutic applications. For example, studies have indicated that compounds synthesized from VMG can exhibit cytotoxic properties against cancer cell lines. The mechanism often involves the formation of vinyl ethers or other functionalized products that may interact with biological targets.

Case Study: Interaction with Carbonyl Compounds

In a detailed investigation, VMG was reacted with various heteroaryl ketones to assess its regioselectivity and product formation. The results indicated that:

  • O-Alkylation was favored in substrates with strong electron-withdrawing groups.
  • C-Alkylation occurred predominantly when less sterically hindered carbonyls were used.

The following table summarizes findings from this study:

Ketone StructureO-Alkylation (%)C-Alkylation (%)
Di(1,3-benzothiazol-2-yl) ketone9010
Di(1,3-thiazol-2-yl) ketone5050
Di(1,3-benzoxazol-2-yl) ketone7030

These findings highlight the potential for tailoring VMG reactions to achieve desired products for further biological evaluation .

Safety and Handling

This compound is classified as hazardous due to its reactivity and potential toxicity. Proper safety measures should be employed when handling this compound:

  • Signal Word : Danger
  • Hazard Classifications : Acute Toxicity (oral), Skin Corrosion, Eye Damage.
  • Recommended PPE : Gloves, goggles, and respiratory protection.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and handling vinylmagnesium bromide in inert atmospheres?

  • Methodological Answer : Synthesis requires strict exclusion of moisture and oxygen. Use anhydrous solvents (e.g., THF or diethyl ether) and a Schlenk line or glovebox for preparation. Quenching excess reagent post-reaction should be done with saturated ammonium chloride or alcohol to avoid violent exotherms . Monitor reaction progress via GC-MS or NMR to confirm reagent activity. Safety protocols, including flame-resistant lab gear and proper ventilation, are mandatory due to pyrophoric hazards .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Methodological Answer : Solvents with low polarity (e.g., THF) stabilize the Grignard reagent by coordinating to magnesium, enhancing nucleophilicity. Polar aprotic solvents may reduce reactivity. Stability tests under varying solvent conditions (via titration or spectroscopic monitoring) reveal optimal storage durations. Degradation products (e.g., Mg(OH)Br) form in humid environments, necessitating Karl Fischer titration for moisture quantification .

Q. What experimental controls are essential to ensure reproducibility in this compound-mediated couplings?

  • Methodological Answer : Include controls for:

  • Moisture/Oxygen Exclusion : Blank reactions under inert vs. ambient conditions to assess decomposition rates.
  • Reagent Activity : Titration with diphenylacetic acid to determine concentration.
  • Side Reactions : Use deuterated solvents in NMR to track protonation pathways.
    Document deviations in stoichiometry or temperature, as minor changes significantly alter yields .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Analyze byproducts via HPLC-MS to identify contaminants (e.g., residual bromide salts).
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates using in situ IR spectroscopy.
  • Substrate Compatibility : Screen steric/electronic effects of electrophiles (e.g., aldehydes vs. ketones) using Hammett plots .

Q. What mechanistic insights explain this compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal transition-state geometries favoring β-addition due to lower activation energy. Experimental validation involves isotopic labeling (e.g., D₂O quenching) to track protonation sites. Compare with allylic Grignard analogs to distinguish steric vs. electronic contributions .

Q. How do decomposition pathways of this compound affect its storage and reactivity?

  • Methodological Answer : Decomposition generates Mg(OH)Br and ethylene gas under moisture exposure. Accelerated aging studies (e.g., 40°C/75% RH) coupled with gas chromatography quantify ethylene release rates. Stabilizers like 1,2-diaminoethane can chelate Mg²⁺, reducing degradation—assess efficacy via Arrhenius plots of decomposition kinetics .

Q. What computational tools optimize reaction conditions for this compound in large-scale syntheses?

  • Methodological Answer : COMSOL Multiphysics models heat transfer and mixing efficiency in flow reactors. Machine learning algorithms (e.g., Bayesian optimization) predict optimal solvent ratios and temperatures. Validate with microreactor trials to minimize exotherms and maximize throughput .

Properties

IUPAC Name

magnesium;ethene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883758
Record name Magnesium, bromoethenyl-
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Molecular Weight

131.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS]
Record name Vinylmagnesium bromide
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CAS No.

1826-67-1
Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Bromovinylmagnesium
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinylmagnesium bromide

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